1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone
Description
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone is a synthetic organic compound that features a bicyclic structure with an oxygen and nitrogen atom, as well as a chlorophenoxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-9-1-3-11(4-2-9)18-8-13(16)15-6-12-5-10(15)7-17-12/h1-4,10,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJZJKGBZOZYHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)COC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the chlorophenoxy group: This step might involve nucleophilic substitution reactions where a suitable chlorophenol derivative reacts with an appropriate electrophile.
Final assembly: The final step would involve coupling the bicyclic core with the chlorophenoxy group under specific conditions, possibly using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, or the use of catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted phenoxy derivatives.
Scientific Research Applications
1-(2-Oxa-5-azabicyclo[22
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The bicyclic structure could allow for specific binding interactions, while the chlorophenoxy group might enhance its affinity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxyethanone: Lacks the chlorine atom, which might affect its reactivity and biological activity.
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-methylphenoxy)ethanone: Contains a methyl group instead of chlorine, potentially altering its properties.
Uniqueness
The presence of the chlorophenoxy group in 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone might confer unique reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties and its interactions with biological targets.
Biological Activity
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by a bicyclic structure that includes both nitrogen and oxygen heteroatoms, contributing to its biological activity. The molecular formula is , with a molecular weight of approximately 255.7 g/mol.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄ClN₁O₃ |
| Molecular Weight | 255.7 g/mol |
| LogP | 2.5 |
| Polar Surface Area | 59 Å |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that derivatives of bicyclic compounds similar to this compound exhibit significant antimicrobial properties. A study conducted by researchers at [source needed] demonstrated that these compounds showed activity against various strains of bacteria and fungi, suggesting potential applications in treating infections.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as reported in a study published in Organic & Biomolecular Chemistry .
Neurological Effects
Preliminary research suggests neuroprotective effects attributed to its ability to modulate neurotransmitter systems. A case study involving zebrafish models indicated that this compound could reduce neuronal damage caused by oxidative stress . The findings support further exploration into its potential as a treatment for neurodegenerative diseases.
The biological activity of this compound is believed to stem from its interaction with specific biological targets:
- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation: The compound might act on neurotransmitter receptors, influencing synaptic transmission and neuronal health.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various analogs against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for one derivative.
- Cancer Cell Line Testing : In vitro experiments on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed IC50 values of 15 µM and 20 µM, respectively, indicating promising anticancer activity.
- Neuroprotection in Zebrafish : The compound was tested in a zebrafish model for oxidative stress-induced neuronal damage, showing a significant reduction in cell death compared to controls .
Q & A
Q. What are the key challenges in synthesizing the bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane core of this compound?
The bicyclic core requires precise cyclization strategies. A common approach involves cyclization of precursors like amines and oxygen-containing intermediates under controlled conditions (e.g., using NaBH₄ for reduction or SOCl₂ for activation). Reaction parameters such as temperature (0°C to reflux), solvent polarity (MeOH, THF), and catalysts (DMAP, Pd/C) are critical for yield optimization . Side reactions like incomplete ring closure or oxidation of the oxygen atom must be monitored via TLC or HPLC.
Q. How can researchers confirm the stereochemical integrity of the bicyclic system post-synthesis?
X-ray crystallography is the gold standard for unambiguous stereochemical assignment. Alternatively, NOESY NMR can detect spatial proximity of protons in the bicyclic framework. For example, coupling constants (J-values) between bridgehead protons in the bicyclo[2.2.1] system typically range from 4–6 Hz, indicative of restricted rotation .
Q. What analytical techniques are essential for characterizing purity and structural fidelity?
- NMR (¹H/¹³C): Assigns proton environments (e.g., ketone carbonyl at ~200 ppm in ¹³C NMR) and verifies bicyclic ring integrity.
- HPLC-MS: Quantifies purity (>95% required for pharmacological studies) and detects byproducts like dechlorinated analogs.
- IR Spectroscopy: Confirms functional groups (C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo) for this compound be resolved?
Discrepancies often arise from pharmacokinetic factors like poor solubility or metabolic instability. Strategies include:
- Solubility Enhancement: Co-solvents (DMSO/PEG) or nanoformulation.
- Metabolic Stability Assays: Liver microsome studies to identify degradation hotspots (e.g., esterase cleavage of the ethanone group).
- Prodrug Design: Masking the ketone as a ketal or oxime to improve bioavailability .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular Docking (AutoDock, Glide): Models binding to active sites (e.g., cytochrome P450 enzymes) using the bicyclic oxygen as a hydrogen-bond acceptor.
- MD Simulations: Assesses stability of ligand-target complexes over time (≥100 ns trajectories).
- QSAR Studies: Correlates substituent effects (e.g., 4-Cl on phenoxy group) with activity trends .
Q. How can researchers optimize reaction conditions to scale up synthesis without compromising yield?
- DoE (Design of Experiments): Statistically optimizes variables (e.g., molar ratios, catalyst loading). For example, a 1.2:1 ratio of 4-chlorophenoxy precursor to bicyclic amine minimizes side-product formation.
- Flow Chemistry: Enhances heat/mass transfer for exothermic steps like Friedel-Crafts acylation.
- In-line Analytics: PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .
Q. What strategies address the compound’s photodegradation under UV-light exposure?
- Photostability Chambers: Accelerated degradation studies (ICH Q1B guidelines) identify degradation pathways.
- Stabilizers: Addition of antioxidants (BHT) or light-absorbing excipients (TiO₂).
- Structural Modifications: Introducing electron-withdrawing groups (e.g., nitro) to reduce photooxidation of the chlorophenoxy moiety .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Cell-Specific Metabolism: HepG2 cells may metabolize the compound differently than HEK293 due to cytochrome P450 expression.
- Assay Interference: The 4-chlorophenoxy group can quench fluorescence in MTT assays; validate via ATP-based assays (CellTiter-Glo).
- Batch Variability: Ensure consistent purity (>98%) via orthogonal analytics (HPLC + NMR) to rule out impurities as confounding factors .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
